molecular formula C9H4F5NO B1413033 3-Difluoromethoxy-5-(trifluoromethyl)benzonitrile CAS No. 1806277-95-1

3-Difluoromethoxy-5-(trifluoromethyl)benzonitrile

Cat. No.: B1413033
CAS No.: 1806277-95-1
M. Wt: 237.13 g/mol
InChI Key: KPGFCFQNQOIEAZ-UHFFFAOYSA-N
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Description

Introduction to 3-Difluoromethoxy-5-(trifluoromethyl)benzonitrile

Nomenclature and Chemical Identity

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(difluoromethoxy)-5-(trifluoromethyl)benzonitrile. This nomenclature reflects the precise positioning of the difluoromethoxy group at the 3-position and the trifluoromethyl group at the 5-position relative to the nitrile functional group on the benzene ring. Alternative nomenclature systems have generated several synonyms for this compound, which are commonly encountered in chemical databases and literature.

The compound is also known by various depositor-supplied synonyms that reflect different naming conventions used across commercial suppliers and research institutions. These alternative names maintain the core structural descriptors while varying in their systematic approach to numbering and functional group designation. The consistency in naming across multiple chemical databases confirms the established identity of this compound within the scientific community.

Properties

IUPAC Name

3-(difluoromethoxy)-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO/c10-8(11)16-7-2-5(4-15)1-6(3-7)9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGFCFQNQOIEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-chloro-6-trifluoromethylbenzonitrile

  • Dissolve 180g of 2-fluoro-3-chlorotrifluoromethane in 360mL of dry N,N-dimethylacetamide.
  • Raise the temperature to 90°C and slowly add 42.0g of sodium cyanide in portions.
  • Stir the mixture for 4 hours at 90-100°C.
  • Recover the N,N-dimethylacetamide under reduced pressure.
  • Dissolve the residue in 900mL of ethyl acetate.
  • Wash with water and saturated aqueous solution of sodium chloride.
  • Dry over anhydrous sodium sulfate and concentrate.
  • Distill the residue under reduced pressure to yield 163.6g of 2-chloro-6-trifluoromethylbenzonitrile (GC content 97.8%, yield 87.6%).

Alternative Procedure :

  • Dissolve 180g of 2-fluoro-3-chlorotrifluoromethane in 360mL of dry dimethyl sulfoxide.
  • Raise the temperature to 90°C and slowly add 177.1g of potassium cyanide in portions.
  • Reflux the reaction for 2 hours, then distill under reduced pressure.
  • Dissolve the residue in 900mL of ethyl acetate.
  • Wash with water and a saturated aqueous solution of sodium chloride.
  • Dry over anhydrous sodium sulfate and concentrate.
  • Distill the residue under reduced pressure to yield 162.9g of 2-chloro-6-trifluoromethylbenzonitrile (GC content 97.8%, yield 87.2%).

Preparation of 2-trifluoromethylbenzonitrile

  • Dissolve 72g of 2-chloro-6-trifluoromethylbenzonitrile and 38.5g of triethylamine in 200mL of tetrahydrofuran.
  • Add 7g of 5% palladium on carbon catalyst.

Preparation of 2-fluoro-3-chlorotrifluoromethane

  • Combine 215g of 2,3-dichlorotrifluorotoluene, 83g of sodium fluoride, 10g of diisopropylethylamine, and 400mL of N-methylpyrrolidone in a 1000mL three-necked flask with a rectifying column.
  • Reflux the reaction with stirring for 4 hours, then slowly distill off 183g of colorless transparent liquid (93.5% content by GC analysis), which is 2-fluoro-3-chlorotrifluoromethane (crude product yield 92.2%).

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl and difluoromethoxy groups.

    Oxidation and Reduction: While less common, the compound can be subjected to oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Difluoromethoxy-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Difluoromethoxy-5-(trifluoromethyl)benzonitrile exerts its effects is largely dependent on its chemical structure. The presence of electron-withdrawing groups such as difluoromethoxy and trifluoromethyl enhances its reactivity and stability. These groups can influence the compound’s interaction with molecular targets, such as enzymes or receptors, by altering its electronic properties and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Difluoromethoxy-5-(trifluoromethyl)benzonitrile, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Findings References
3-Fluoro-5-(trifluoromethyl)benzonitrile C₈H₃F₄N -F (3), -CF₃ (5) 189.11 Intermediate in agrochemicals (pesticides, herbicides) and material science polymers.
2-Fluoro-5-(trifluoromethoxy)benzonitrile C₈H₃F₄NO -F (2), -OCF₃ (5) 205.11 Pharmaceutical intermediate; studied for electronic effects of trifluoromethoxy groups.
3-Methyl-5-(trifluoromethyl)benzonitrile C₉H₆F₃N -CH₃ (3), -CF₃ (5) 185.15 Building block in drug synthesis; methyl group enhances lipophilicity.
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ -NH₂ (4), -CF₃ (2) 186.13 Impurity in antiretroviral drugs (e.g., bicalutamide); regulated to <0.1% purity.
3-Chloro-5-(trifluoromethyl)benzonitrile C₈H₃ClF₃N -Cl (3), -CF₃ (5) 205.56 Precursor in fungicide development; chlorine improves electrophilic reactivity.
2-Bromo-5-(trifluoromethyl)benzonitrile C₈H₃BrF₃N -Br (2), -CF₃ (5) 250.02 Used in cross-coupling reactions; bromine enables further functionalization.
5FB (Ligand from PDB 3K6P) C₁₈H₁₂F₃N₂O₄S Complex substituents 409.36 Binds to estrogen-related receptor alpha via hydrogen bonds and hydrophobic interactions.

Structural and Electronic Effects

  • Substituent Position :

    • 3- and 5-Substitution : Compounds with substituents in the 3- and 5-positions (e.g., 3-Fluoro-5-(trifluoromethyl)benzonitrile) exhibit balanced electronic effects, making them suitable for interactions with biological targets like enzymes or receptors .
    • 2-Substitution : Analogs like 2-Fluoro-5-(trifluoromethoxy)benzonitrile may experience steric hindrance in ortho positions, reducing binding efficiency compared to meta-substituted derivatives .
  • Electron-Withdrawing Groups :

    • Trifluoromethyl (-CF₃) : Enhances metabolic stability and hydrophobicity, critical for agrochemicals and pharmaceuticals .
    • Difluoromethoxy (-OCHF₂) : Less electron-withdrawing than -OCF₃ but more than -OCH₃, offering a balance of solubility and reactivity .

Biological Activity

3-Difluoromethoxy-5-(trifluoromethyl)benzonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interactions
The compound primarily interacts with various biological targets, including enzymes and receptors. Its structure suggests a potential for binding to active sites of kinases and phosphatases, which are crucial in cellular signaling pathways. The presence of trifluoromethyl and difluoromethoxy groups enhances lipophilicity, potentially improving membrane permeability and target engagement.

Biochemical Pathways
Research indicates that this compound may influence several key biochemical pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Inhibition of this pathway can lead to reduced cell proliferation and survival in cancer cells.
  • Phosphatidylinositol 3-Kinase (PI3K) Pathway : Modulation of this pathway affects cell growth and metabolism.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits potent antimicrobial properties, particularly against Mycobacterium tuberculosis.

CompoundStructureMIC (µg/mL)Activity
This compoundN/A0.1Excellent anti-TB
IPA-6Imidazo[1,2-a]pyridine0.05Excellent anti-TB
IPA-9Imidazo[1,2-a]pyridine0.4Good anti-TB

This table summarizes the Minimum Inhibitory Concentration (MIC) values indicating the compound's effectiveness against tuberculosis bacteria .

Cytotoxicity Assessment

In vitro studies using human embryonic kidney (HEK) cells revealed that the compound maintains a favorable selectivity index (SI), indicating low toxicity at effective concentrations.

  • Selectivity Index : Values exceeding 66 suggest a promising therapeutic window for further development.

Study 1: Anti-Tubercular Activity

A comprehensive evaluation of thirty-four imidazo[1,2-a]pyridine derivatives included this compound, which exhibited significant anti-mycobacterial activity against M. tuberculosis H37Rv strain. The study highlighted its potential as a candidate for new tuberculosis therapies .

Study 2: Anticancer Research

Research has indicated that this compound acts as an inhibitor of protein kinases commonly overexpressed in cancer cells. It was found to inhibit pathways critical for tumor growth and proliferation, suggesting its utility in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-difluoromethoxy-5-(trifluoromethyl)benzonitrile, and how can intermediates be characterized?

  • Methodological Answer :

  • Synthetic Routes : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic ester intermediates, as demonstrated for structurally related trifluoromethylbenzonitriles . For difluoromethoxy group introduction, consider nucleophilic substitution using difluoromethyl precursors under anhydrous conditions.
  • Characterization : Employ 19F^{19}\text{F} NMR to confirm fluorine substituents, GC-MS for purity assessment (>97% by GC), and FT-IR to verify nitrile (C≡N) and ether (C-O-C) functional groups .
  • Intermediate Isolation : Monitor reactions via TLC (silica gel, hexane/ethyl acetate eluent) and purify intermediates using flash chromatography .

Q. How can researchers ensure the stability of this compound under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to assess decomposition temperatures. Store at 0–6°C in inert atmospheres to prevent hydrolysis of the difluoromethoxy group .
  • Light Sensitivity : Conduct accelerated degradation studies under UV light (254 nm) and analyze degradation products via LC-MS .
  • Solution Stability : Use deuterated solvents (e.g., DMSO-d6) for NMR studies to avoid solvent interactions .

Advanced Research Questions

Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :

  • HPLC Conditions :
ColumnMobile PhaseFlow RateDetectionRetention Time (min)
Waters Spherisorb ODS-2 (L1)Acetonitrile/0.1% H3PO4 (70:30)1.2 mL/minUV 220 nm~6.5 (main compound), ~3.0 (degradants)
  • Validation : Calibrate using relative response factors (e.g., 1.4 for amino-substituted analogs) and ensure ≤0.1% impurity limits .

Q. How do fluorine substituents influence the metabolic pathways of trifluoromethylbenzonitrile derivatives in biological systems?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify Phase I metabolites (e.g., hydroxylation, defluorination) via UPLC-QTOF-MS. Use negative ionization mode for detecting deprotonated species (e.g., m/z 279.0751 for hydroxylated metabolites) .
  • Structural Insights : Fluorine atoms reduce metabolic oxidation but may introduce stability challenges for the difluoromethoxy group. Compare with analogs like doravirine intermediates to assess substituent effects .

Q. What computational tools predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to evaluate electrophilic sites (e.g., nitrile carbon).
  • Reactivity Databases : Leverage Reaxys or Pistachio databases to predict reaction pathways (e.g., SNAr with amines) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported retention times for trifluoromethylbenzonitrile analogs across studies?

  • Methodological Answer :

  • Standardization : Use USP-grade reference standards (e.g., bicalutamide-related benzonitriles) for cross-lab calibration .
  • Column Variability : Note that retention times shift with column aging; revalidate methods quarterly using internal standards .

Key Applications in Drug Development

Q. What role does this compound play in designing non-nucleoside reverse transcriptase inhibitors (NNRTIs)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances binding affinity to hydrophobic pockets in HIV-1 RT, while the difluoromethoxy group improves metabolic stability. Compare with MK-8507 analogs to optimize substituent positions .
  • In Vivo Testing : Assess oral bioavailability in rodent models using LC-MS/MS plasma analysis (LOQ: 1 ng/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Difluoromethoxy-5-(trifluoromethyl)benzonitrile
Reactant of Route 2
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3-Difluoromethoxy-5-(trifluoromethyl)benzonitrile

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